![molecular formula C15H28N2O3 B7572471 Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate, commonly known as EPPA, is a chemical compound used in scientific research for its potential therapeutic applications. EPPA is a derivative of the amino acid glycine and has been studied for its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
EPPA works by binding to the glycine site on NMDA receptors, which enhances the activity of these receptors. This can lead to increased neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
EPPA has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced learning and memory, and reduced pain sensitivity. EPPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPPA in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of neuronal activity. However, EPPA has relatively low potency compared to other NMDA receptor modulators, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on EPPA. One area of interest is the development of more potent and selective derivatives of EPPA for use in therapeutic applications. Another area of interest is the investigation of EPPA's effects on other neurotransmitter systems, such as dopamine and serotonin, which may have implications for addiction treatment. Finally, further studies are needed to determine the safety and efficacy of EPPA in humans.
Synthesemethoden
EPPA can be synthesized using a multi-step process that involves the reaction of glycine with various other chemicals. One common method involves the reaction of glycine with 3-methylpiperidine-1-carboxylic acid to form the intermediate compound, which is then further reacted with isobutyl chloroformate and ethylamine to form EPPA.
Wissenschaftliche Forschungsanwendungen
EPPA has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction treatment. In particular, EPPA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-5-20-15(19)11-17(12(2)3)10-14(18)16-8-6-7-13(4)9-16/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQUDRBJCYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)N1CCCC(C1)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.